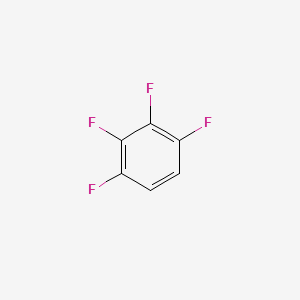

1,2,3,4-Tetrafluorobenzene

Cat. No. B1293379

Key on ui cas rn:

551-62-2

M. Wt: 150.07 g/mol

InChI Key: SOZFIIXUNAKEJP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05739388

Procedure details

19.4 g (0.1 mol) of 2,3,4,5-tetrafluorobenzoic acid are dissolved in 40 g of water, 20 g of a mixture of trialkylamines having 6 to 14 carbon atoms (Hostarex A 327; a commercial product of Hoechst AG) and 0.2 g of copper(I) oxide are added and the pH is adjusted to 7 by addition of 30% strength aqueous sodium hydroxide solution. The decarboxylation is carried out in an autoclave at 155° C. within a period of 4 hours, the evolved carbon dioxide at a pressure of 12 bar being depressurized via a pressure cooler and the distillate passing overhead in this case being collected (cold trap -78° C.). After termination of the reaction, the autoclave is cooled and the 1,2,3,4-tetrafluorobenzene is distilled off by steam at 100° C. and 1.5 l of distillate are obtained, which distillate is combined with the distillate collected previously. The combined distillates are extracted by means of dichloromethane, the organic phase is separated off, dried over magnesium sulfate, filtered and the solvent is removed in vacuo. 10.5 g of crude, slightly yellowish 1,2,3,4-tetrafluorobenzene are obtained, which can be brought to a very high purity by fractional distillation.

[Compound]

Name

mixture

Quantity

20 g

Type

reactant

Reaction Step Two

[Compound]

Name

trialkylamines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[CH:7][C:3]=1C(O)=O.[OH-].[Na+].C(=O)=O>O.[Cu-]=O>[F:1][C:2]1[CH:3]=[CH:7][C:8]([F:13])=[C:9]([F:12])[C:10]=1[F:11] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

19.4 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=O)O)C=C(C(=C1F)F)F

|

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

mixture

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

trialkylamines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0.2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu-]=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

being collected (cold trap -78° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After termination of the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the autoclave is cooled

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the 1,2,3,4-tetrafluorobenzene is distilled off by steam at 100° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1.5 l of distillate are obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected previously

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined distillates are extracted by means of dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic phase is separated off

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is removed in vacuo

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |